REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[C:16]([CH:19]4[CH2:21][CH2:20]4)[N:17]=3)[N:12](COCC[Si](C)(C)C)[CH:11]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[C:16]([CH:19]4[CH2:21][CH2:20]4)[N:17]=3)[NH:12][CH:11]=2)=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cyclohexylamide
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(=O)C1=CN(C2=NC=C(N=C21)C2CC2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the light yellow reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2 (0.9 mL)
|
Type
|
ADDITION
|
Details
|
ethylenediamine (0.9 mL) was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
H2O and EtOAc were added
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
WASH
|
Details
|
rinsing with H2O and EtOAc
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(=O)C1=CNC2=NC=C(N=C21)C2CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |